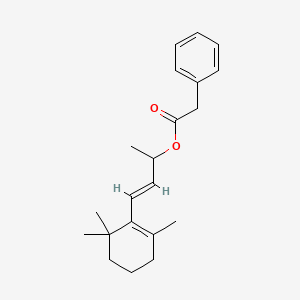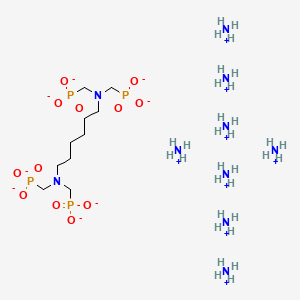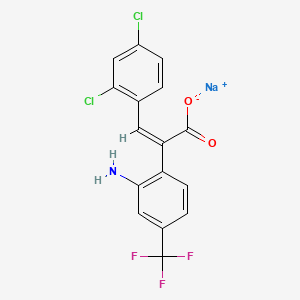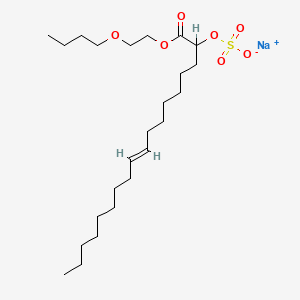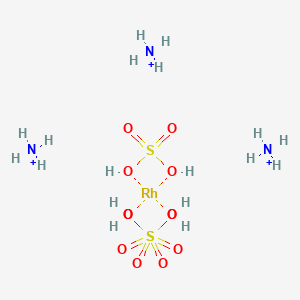
Triammonium tris(sulphato(2-)-O,O')rhodate(3-)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triammonium tris[sulfato(2-)-o,o’]rhodate(3-) is a coordination compound with the molecular formula H18N3O12RhS3. It is known for its unique chemical properties and applications in various scientific fields. The compound consists of a rhodium center coordinated to three sulfate ligands, with three ammonium ions balancing the charge.
准备方法
Synthetic Routes and Reaction Conditions
Triammonium tris[sulfato(2-)-o,o’]rhodate(3-) can be synthesized through the reaction of rhodium(III) chloride with ammonium sulfate in an aqueous solution. The reaction typically involves heating the mixture to facilitate the formation of the desired coordination complex. The reaction can be represented as follows:
RhCl3+3(NH4)2SO4→(NH4)3[Rh(SO4)3]
Industrial Production Methods
In an industrial setting, the production of Triammonium tris[sulfato(2-)-o,o’]rhodate(3-) involves similar reaction conditions but on a larger scale. The process may include additional purification steps such as recrystallization to ensure the purity of the final product.
化学反应分析
Types of Reactions
Triammonium tris[sulfato(2-)-o,o’]rhodate(3-) undergoes various chemical reactions, including:
Oxidation: The rhodium center can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to lower oxidation states, often using reducing agents like hydrogen gas or sodium borohydride.
Substitution: The sulfate ligands can be substituted with other ligands such as chloride or nitrate under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like hydrogen gas or sodium borohydride are typically used.
Substitution: Ligand exchange reactions often involve the use of excess ligands and heating to promote substitution.
Major Products Formed
Oxidation: Higher oxidation state rhodium complexes.
Reduction: Lower oxidation state rhodium complexes.
Substitution: New coordination compounds with different ligands.
科学研究应用
Triammonium tris[sulfato(2-)-o,o’]rhodate(3-) has several applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential use in biological imaging and as a therapeutic agent due to its unique coordination properties.
Medicine: Explored for its potential anticancer properties, particularly in targeting specific cancer cells.
Industry: Utilized in the production of specialized materials and as a precursor for other rhodium-based compounds.
作用机制
The mechanism by which Triammonium tris[sulfato(2-)-o,o’]rhodate(3-) exerts its effects involves the coordination of the rhodium center to various molecular targets. The sulfate ligands play a crucial role in stabilizing the complex and facilitating interactions with other molecules. The compound’s activity is often mediated through redox reactions and ligand exchange processes.
相似化合物的比较
Similar Compounds
- Triammonium tris[chlorido(2-)-o,o’]rhodate(3-)
- Triammonium tris[nitrato(2-)-o,o’]rhodate(3-)
- Triammonium tris[phosphato(2-)-o,o’]rhodate(3-)
Uniqueness
Triammonium tris[sulfato(2-)-o,o’]rhodate(3-) is unique due to its sulfate ligands, which provide distinct chemical properties and reactivity compared to other rhodium coordination compounds. The sulfate ligands enhance the compound’s solubility in water and its ability to participate in redox reactions, making it particularly useful in various scientific and industrial applications.
属性
CAS 编号 |
85117-80-2 |
|---|---|
分子式 |
H18N3O12RhS3+3 |
分子量 |
451.3 g/mol |
IUPAC 名称 |
triazanium;rhodium;sulfuric acid |
InChI |
InChI=1S/3H3N.3H2O4S.Rh/c;;;3*1-5(2,3)4;/h3*1H3;3*(H2,1,2,3,4);/p+3 |
InChI 键 |
TTZMXTDWYJFQHR-UHFFFAOYSA-Q |
规范 SMILES |
[NH4+].[NH4+].[NH4+].OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.[Rh] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


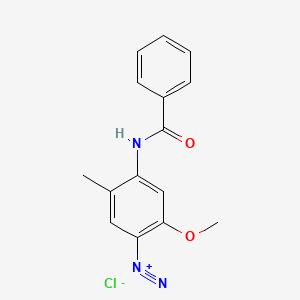
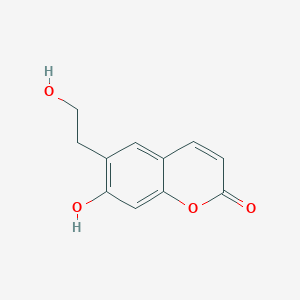
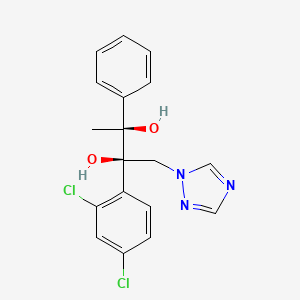

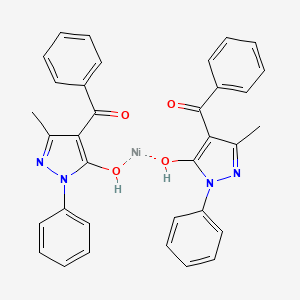
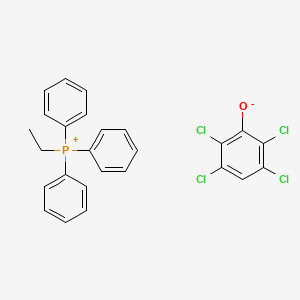
![2-[(4-Aminophenyl)methyl]-4-[(4-amino-3,5-xylyl)methyl]aniline](/img/structure/B12672819.png)

